molecular formula C24H22N2O2S B2451894 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 850916-50-6

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2451894
CAS No.: 850916-50-6
M. Wt: 402.51
InChI Key: GZKISWBFBKJROS-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety linked to an indole ring via a thioether linkage, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

    Benzamide Formation: Finally, the thioether-linked indole is reacted with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    2-phenylindole: A simpler indole derivative with potential biological activities.

    N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Another indole derivative with different substituents.

Uniqueness

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Target Interaction : The compound targets specific receptors and enzymes, influencing cellular signaling pathways.
  • Biochemical Pathways : It may modulate pathways involved in cell proliferation, apoptosis, and immune responses, which are crucial in cancer and viral infections.
  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for antiviral therapy .

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activity. The following table summarizes findings from various studies evaluating the anticancer effects of related compounds:

Compound Cancer Cell Line IC50 (µM) Mechanism
Compound AHEPG21.18Inhibits cell proliferation
Compound BMDA-MB-4680.67Induces apoptosis
This compoundVarious (to be determined)TBDTBD

Case Studies

Several studies have been conducted to evaluate the biological activities of similar indole derivatives:

  • Study on Indole Derivatives : A study by Zhang et al. synthesized several indole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. They found that certain compounds exhibited potent inhibition against multiple cancer cell lines, demonstrating the potential of indole derivatives in cancer therapy .
  • Inhibition of Enzymatic Activity : Another study focused on the inhibition of specific kinases by indole derivatives, revealing that some compounds significantly inhibited RET kinase activity, which is associated with various cancers .

Research Findings

Recent research highlights the promising biological activities associated with this compound:

  • Antiproliferative Effects : Initial screenings suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
  • Potential as Therapeutic Agent : Ongoing investigations are assessing its efficacy in preclinical models to establish its viability as a therapeutic agent against cancer and viral infections.

Properties

IUPAC Name

2-methoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-28-21-14-8-6-12-19(21)24(27)25-15-16-29-23-18-11-5-7-13-20(18)26-22(23)17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKISWBFBKJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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